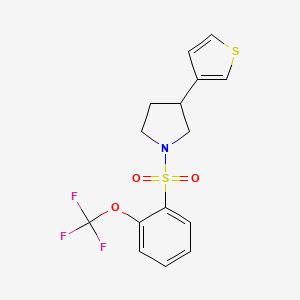
3-(Thiophen-3-yl)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of alkyl boronic esters is a key reaction in the synthesis of these compounds .作用機序
The mechanism of action of 3-(Thiophen-3-yl)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are overexpressed in many types of cancer cells. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 3-(Thiophen-3-yl)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine in lab experiments is its potent anti-cancer activity. This makes it a promising compound for the development of new cancer therapies. However, one limitation is that this compound may have off-target effects, which could lead to unwanted side effects.
将来の方向性
There are many future directions for the study of 3-(Thiophen-3-yl)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine. One direction is to further investigate its potential use in cancer therapy, particularly in combination with other anti-cancer agents. Another direction is to study its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, future studies could focus on developing more efficient synthesis methods for this compound, as well as identifying its potential off-target effects and ways to mitigate them.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its potent anti-cancer activity and potential use in the treatment of other diseases make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
合成法
The synthesis of 3-(Thiophen-3-yl)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine has been achieved using various methods. One of the most common methods involves the reaction of 3-thiophenecarboxaldehyde with 2-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with pyrrolidine to yield this compound.
科学的研究の応用
3-(Thiophen-3-yl)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine has been studied for its potential application in various scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity, particularly against breast cancer cells. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-thiophen-3-yl-1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S2/c16-15(17,18)22-13-3-1-2-4-14(13)24(20,21)19-7-5-11(9-19)12-6-8-23-10-12/h1-4,6,8,10-11H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEMUSDADFZQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

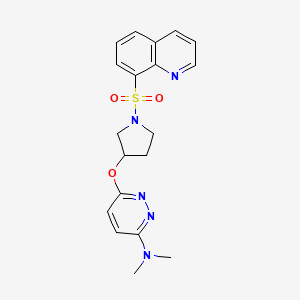
![2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2583696.png)
acetate](/img/structure/B2583697.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2583701.png)
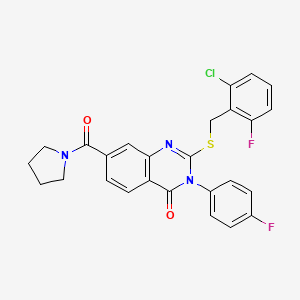
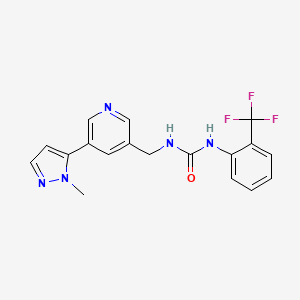
![(Z)-4-(diethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583707.png)
![5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2583708.png)
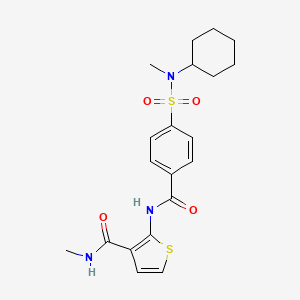
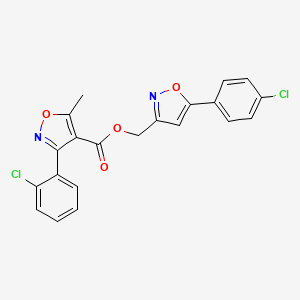
![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2583715.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2583716.png)
![N-[5-[3-(Trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2583717.png)